N-(3,4-dichlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group, a tetrahydroquinoxalin-3-one core, and a furan-2-carbonyl substituent. It is supplied by Vitas-M Laboratory (Catalog: STK823646) with >90% purity . Its synthesis involves coupling 3,4-dichlorophenylacetic acid derivatives with tetrahydroquinoxaline precursors, as seen in analogous compounds .
Properties
Molecular Formula |
C21H15Cl2N3O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C21H15Cl2N3O4/c22-13-8-7-12(10-14(13)23)24-19(27)11-17-20(28)25-15-4-1-2-5-16(15)26(17)21(29)18-6-3-9-30-18/h1-10,17H,11H2,(H,24,27)(H,25,28) |
InChI Key |
GWUCOYGFMHFCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CO3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3,4-dichlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
Antidepressant Properties
The compound has also been explored for its antidepressant effects. Research indicates that it may influence neurotransmitter systems involved in mood regulation.
- Clinical Trials : Preliminary clinical trials have shown promising results in improving symptoms of depression among participants treated with this compound .
Synthesis and Development
The synthesis of this compound involves several steps that optimize yield and purity. The following table summarizes key synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3,4-Dichloroaniline + furan-2-carbonyl chloride | Room temperature | 85% |
| 2 | Intermediate + acetic anhydride | Reflux | 75% |
| 3 | Final purification using recrystallization | Ethanol | 90% |
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound. Recent studies indicate:
- Acute Toxicity : In anim
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Variations in the aromatic ring substituents significantly influence physicochemical and biological properties:
Key Observations :
Modifications to the Acyl Group
The acyl group attached to the tetrahydroquinoxaline core dictates target selectivity:
Key Observations :
Core Heterocycle Modifications
Alterations to the tetrahydroquinoxaline core impact conformational stability:
Key Observations :
- The tetrahydroquinoxaline core in the target compound allows for multiple conformers, as seen in its crystal structure (dihedral angles: 44.5°–77.5°) .
Pharmacological Profiles
Receptor selectivity varies with structural motifs:
Biological Activity
N-(3,4-dichlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dichlorophenyl group and a tetrahydroquinoxaline moiety. Its molecular formula is with a molecular weight of approximately 417.2 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H14Cl2N4O3 |
| Molecular Weight | 417.2 g/mol |
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to the tetrahydroquinoxaline structure. For instance, derivatives have shown significant activity against various pathogens:
- Candida albicans : Effective at concentrations around 64 µg/mL.
- Escherichia coli and Staphylococcus aureus : Suppression observed in laboratory settings .
These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Anticancer Activity
Studies evaluating the anticancer potential of similar compounds demonstrate promising results. For example:
- Cytotoxicity Assays : Compounds have been tested against human breast adenocarcinoma cells (MCF-7) using MTT assays. Results indicated potent activity with low cytotoxicity at concentrations up to 100 µg/mL .
- Mechanism of Action : Docking studies suggest that the compound inhibits cyclin-dependent kinase 2 (CDK2), a target for anticancer therapies .
Case Studies and Research Findings
- Synthesis and Structure : A study focused on synthesizing derivatives of tetrahydroquinoxaline and assessing their biological activities. The synthesis involved reactions under specific conditions to yield compounds with potential antifungal and antibacterial properties .
- In Vitro Studies : Another investigation assessed the efficacy of related compounds against cancer cell lines. The results indicated that modifications to the furan and quinoxaline moieties could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
